molecular formula C21H25ClN2O2 B2952409 N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide CAS No. 953933-15-8

N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide

Cat. No.: B2952409
CAS No.: 953933-15-8
M. Wt: 372.89
InChI Key: KWJWMJSYPDQVAD-UHFFFAOYSA-N
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Description

N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide is a synthetic compound that belongs to the class of piperidine derivatives This compound is known for its unique chemical structure, which includes a piperidine ring conjugated to a benzyl group and a chlorophenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-benzylpiperidine, which can be achieved through the catalytic hydrogenation of 4-benzylpyridine . The next step involves the reaction of 4-benzylpiperidine with 2-(4-chlorophenoxy)acetyl chloride under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a monoamine oxidase inhibitor with selectivity for MAO-A sets it apart from other piperidine derivatives .

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O2/c22-19-6-8-20(9-7-19)26-16-21(25)23-14-17-10-12-24(13-11-17)15-18-4-2-1-3-5-18/h1-9,17H,10-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJWMJSYPDQVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC=C(C=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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